

Application Note: In Vitro Enzymatic Assay for 3-Hydroxy-OPC4-CoA Synthesis

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Compound of Interest		
Compound Name:	3-Hydroxy-OPC4-CoA	
Cat. No.:	B15549027	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of **3-Hydroxy-OPC4-CoA** is a critical step in the catabolism of jasmonates, a class of plant hormones that regulate a wide array of processes, including growth, development, and defense responses. This pathway involves two sequential enzymatic reactions. First, 3-oxo-2-(pent-2-enyl)cyclopentane-1-butyric acid (OPC-4) is activated to its corresponding CoA thioester, OPC4-CoA, by an acyl-CoA ligase. Subsequently, a cytochrome P450 monooxygenase hydroxylates OPC4-CoA to produce **3-Hydroxy-OPC4-CoA**. Understanding the kinetics and regulation of these enzymes is vital for agricultural science and the development of novel herbicides or plant growth regulators. This document provides a detailed protocol for a coupled, in vitro enzymatic assay to synthesize and quantify **3-Hydroxy-OPC4-CoA**.

Principle of the Assay

This assay reconstitutes the two-step synthesis of **3-Hydroxy-OPC4-CoA** from its precursors in vitro.

 CoA Ligation: The first reaction is catalyzed by an OPC-CoA Ligase (OPCL1), which activates OPC-4 using Coenzyme A (CoA) and adenosine triphosphate (ATP).[1][2]

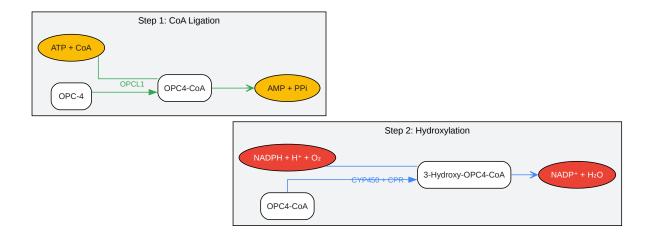


Hydroxylation: The second reaction is catalyzed by a cytochrome P450 enzyme (e.g., from
the CYP94 family) and its redox partner, cytochrome P450 reductase (CPR).[3][4][5] In the
presence of the cofactor NADPH, the P450 enzyme hydroxylates the OPC4-CoA
intermediate to form the final product, 3-Hydroxy-OPC4-CoA.[6][7][8][9]

The final product can be quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Reaction Pathway Diagram

The enzymatic cascade for **3-Hydroxy-OPC4-CoA** synthesis is illustrated below. The process begins with the activation of OPC-4 to OPC4-CoA, followed by its hydroxylation.



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Caption: Enzymatic pathway for 3-Hydroxy-OPC4-CoA synthesis.

Materials and Reagents

Enzymes:



- Recombinant OPC-CoA Ligase 1 (OPCL1)
- Recombinant Cytochrome P450 (e.g., CYP94B3)[3][4][10]
- Recombinant Cytochrome P450 Reductase (CPR)
- Substrates & Cofactors:
 - 3-oxo-2-(pent-2-enyl)cyclopentane-1-butyric acid (OPC-4)
 - Coenzyme A, Lithium Salt (CoA)
 - o Adenosine 5'-triphosphate (ATP), Magnesium Salt
 - β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
 - Magnesium Chloride (MgCl₂)
- Buffers & Solutions:
 - Potassium phosphate buffer (100 mM, pH 7.5)
 - Reaction Quenching Solution: Acetonitrile with 0.1% formic acid
 - HPLC-grade water and acetonitrile
 - Formic acid

Experimental Protocol

This protocol describes a coupled reaction where both enzymatic steps occur in a single reaction mixture.

5.1. Enzyme Preparation:

- Reconstitute lyophilized enzymes in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 10% glycerol) to a stock concentration of 1-5 mg/mL.
- Store enzyme stocks in aliquots at -80°C to avoid repeated freeze-thaw cycles.



5.2. Reaction Setup:

- Prepare a master mix of buffer, ATP, CoA, MgCl₂, and NADPH on ice.
- In a 1.5 mL microcentrifuge tube, combine the following components to a final volume of 100 μ L:

Component	Stock Conc.	Final Conc.	Volume (μL)
Potassium Phosphate Buffer	1 M	100 mM	10
ATP	100 mM	5 mM	5
СоА	10 mM	0.5 mM	5
MgCl ₂	1 M	10 mM	1
NADPH	10 mM	1 mM	10
CPR	1 mg/mL	10 μg/mL	1
OPCL1	1 mg/mL	10 μg/mL	1
OPC-4 (in DMSO)	10 mM	100 μΜ	1
Nuclease-Free Water	-	-	65

| Subtotal | | | 99 |

- Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.
- Initiate the reaction by adding the cytochrome P450 enzyme:

Component	Stock Conc.	Final Conc.	Volume (μL)
Cytochrome P450	1 mg/mL	10 μg/mL	1

| Total Volume | | | 100 |



- Vortex briefly and incubate at 30°C for 60 minutes. Time-course experiments can be performed by taking aliquots at different time points.
- 5.3. Reaction Quenching and Sample Preparation:
- Stop the reaction by adding 200 μ L of ice-cold quenching solution (Acetonitrile with 0.1% formic acid).
- Vortex vigorously for 30 seconds to precipitate the enzymes.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an HPLC vial for analysis.

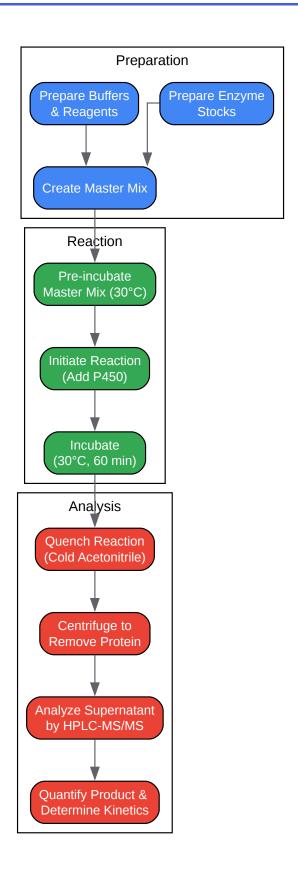
5.4. HPLC-MS/MS Analysis:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Detection: Mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific parent-to-fragment ion transitions for OPC4-CoA and 3-Hydroxy-OPC4-CoA.

Experimental Workflow

The overall workflow from reagent preparation to data analysis is depicted below.





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Caption: Workflow for the in vitro **3-Hydroxy-OPC4-CoA** synthesis assay.



Quantitative Data Summary

The following table summarizes typical kinetic parameters and optimal conditions for the enzymes involved in this pathway. These values are derived from studies on homologous enzymes in the jasmonate pathway and should be determined empirically for the specific enzymes used.

Parameter	OPCL1	Cytochrome P450 (CYP94B3)
Substrate(s)	OPC-4, ATP, CoA	OPC4-CoA (intermediate), NADPH
Km (OPC-4)	~20 - 50 μM	N/A
Km (ATP)	~100 - 400 μM	N/A
Km (OPC4-CoA)	N/A	~5 - 25 μM
Km (NADPH)	N/A	~1 - 10 µM
Optimal pH	7.5 - 8.0	7.0 - 7.5
Optimal Temperature	25 - 35 °C	25 - 30 °C
Cofactors	Mg ²⁺	FAD, FMN (in CPR partner)

Note: Kinetic values (Km) are estimates and can vary significantly based on the specific enzyme ortholog, expression system, and assay conditions.

Data Analysis and Interpretation

- Quantification: Create a standard curve using a synthesized standard of the final product to quantify the amount of 3-Hydroxy-OPC4-CoA produced.
- Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), vary the
 concentration of one substrate while keeping others at saturating concentrations.[11]
 Measure the initial reaction velocity for each substrate concentration.



- Data Fitting: Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
- Controls: Run negative controls to ensure the observed activity is enzyme-dependent. These should include reactions without enzyme, without the primary substrate (OPC-4), or without cofactors (ATP, NADPH).

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